![molecular formula C29H23N3O5S B2524873 3-(2,5-二甲氧基苯基)-4-氧代-N-(4-苯氧基苯基)-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺 CAS No. 403720-23-0](/img/new.no-structure.jpg)
3-(2,5-二甲氧基苯基)-4-氧代-N-(4-苯氧基苯基)-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- c-Met激酶抑制:化合物6f已被评估其对包括MCF-7、HT-29和A549在内的癌细胞系的抗增殖活性。它对MCF-7和A549细胞表现出中等至良好的抗增殖作用。此外,它抑制c-Met激酶活性,IC50< 10 µM,使其成为有希望的候选药物 .
- EMT是癌症进展的关键过程。化合物6f抑制c-Met(一种参与EMT的受体酪氨酸激酶),表明其在调节这种转化中的相关性 .
- 在各种癌症中观察到c-Met过表达和突变。当与其他激酶抑制剂(例如EGFR抑制剂)联合给药时,化合物6f可能会增强疗效并逆转耐药性 .
- 化合物6f与c-Met铰链区中的Met1160结合。分子动力学模拟证实了这种结合模式,为药物设计提供了见解 .
- 已合成并评估了相关化合物(例如2,4-二氯苯氧乙酰胺-查尔酮)的激酶抑制特性。这些衍生物为药物开发提供了潜在途径 .
抗癌特性
上皮-间质转化(EMT)
抗性逆转和联合治疗
分子对接研究
化学衍生物
总之,化合物6f有望作为一种抗癌剂,特别是在抑制c-Met激酶和预防EMT方面。其独特的特性使其成为进一步研究和潜在治疗开发的令人兴奋的候选药物 。如果您需要更多信息或有任何具体问题,请随时提问!
生物活性
The compound 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core
- A carboxamide group
- Sulfanylidene moiety
- Dimethoxy and phenoxy substituents
These structural components are critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that similar quinazoline derivatives can effectively target:
- Aurora Kinase : A critical enzyme involved in cell division, with inhibition leading to reduced tumor growth.
- Platelet-Derived Growth Factor (PDGF) Receptor : Compounds targeting this receptor have demonstrated selective cytotoxicity against tumor cells .
Table 1: Summary of Anticancer Activity
Cell Line | Compound Activity | Reference |
---|---|---|
A549 (Lung Cancer) | Significant inhibition | |
K562 (Leukemia) | Moderate cytotoxicity | |
U937 (Leukemia) | Strong anti-proliferative |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Table 2: Summary of Anti-inflammatory Activity
Inflammatory Model | Compound Activity | Reference |
---|---|---|
HL-60 Cells | Inhibition of TNF-α | |
LPS-induced models | Reduced cytokine release |
The biological activity of this quinazoline derivative is attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one inhibit key kinases involved in cell cycle regulation.
- Cytokine Modulation : They can reduce the secretion of inflammatory mediators.
- Apoptosis Induction : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.
Case Studies
- In Vivo Studies on Tumor Models : In animal models, quinazoline derivatives have demonstrated significant tumor reduction when administered at specific dosages over time. These studies highlight the potential for further development into clinical therapies.
- Combination Therapies : Research indicates that combining quinazoline derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.
属性
CAS 编号 |
403720-23-0 |
---|---|
分子式 |
C29H23N3O5S |
分子量 |
525.58 |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
InChI 键 |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。